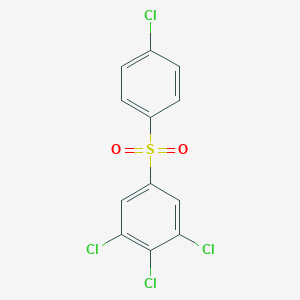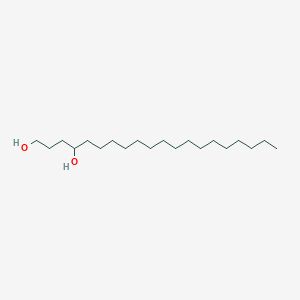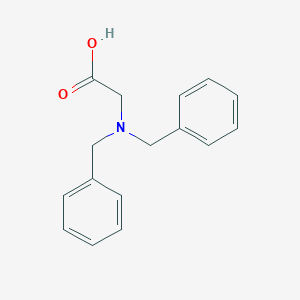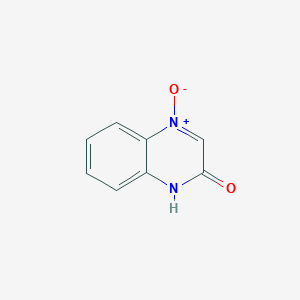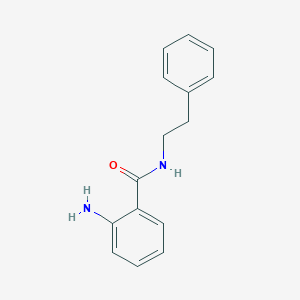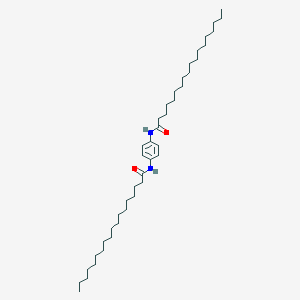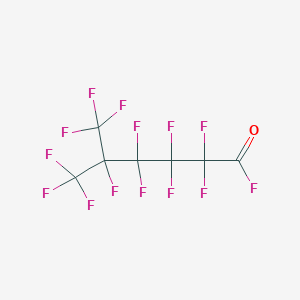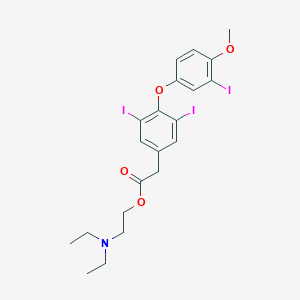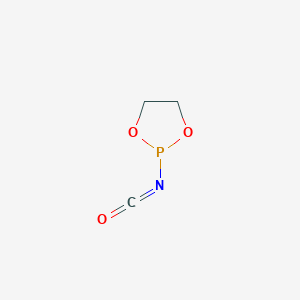
2-Isocyanato-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-1,3,2-dioxaphospholane, also known as IDP, is a versatile compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of isocyanates, which are widely used in various industries such as pharmaceuticals, polymers, and pesticides. IDP has a cyclic structure that contains a phosphorus atom, an oxygen atom, and an isocyanate group.
Wirkmechanismus
The mechanism of action of 2-Isocyanato-1,3,2-dioxaphospholane is not fully understood, but it is believed to involve the formation of covalent bonds with the functional groups of the target molecules. This reaction leads to the crosslinking of the molecules, which enhances their mechanical and chemical properties. 2-Isocyanato-1,3,2-dioxaphospholane can also act as a catalyst in some reactions, such as the synthesis of polyurethanes and the hydrolysis of esters.
Biochemische Und Physiologische Effekte
2-Isocyanato-1,3,2-dioxaphospholane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2-Isocyanato-1,3,2-dioxaphospholane can cause irritation and sensitization in the skin and respiratory system. Therefore, proper safety precautions should be taken when handling 2-Isocyanato-1,3,2-dioxaphospholane in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isocyanato-1,3,2-dioxaphospholane has several advantages for lab experiments, such as its high reactivity, low toxicity, and easy handling. It can be used as a crosslinking agent for various types of polymers, including natural and synthetic polymers. However, 2-Isocyanato-1,3,2-dioxaphospholane has some limitations, such as its sensitivity to moisture and the need for anhydrous conditions during the synthesis and handling.
Zukünftige Richtungen
2-Isocyanato-1,3,2-dioxaphospholane has a vast potential for future research and development. Some possible directions include the synthesis of new 2-Isocyanato-1,3,2-dioxaphospholane derivatives with enhanced properties, the application of 2-Isocyanato-1,3,2-dioxaphospholane in the development of biomaterials and drug delivery systems, and the investigation of the mechanism of action of 2-Isocyanato-1,3,2-dioxaphospholane in various reactions. Moreover, 2-Isocyanato-1,3,2-dioxaphospholane can be used as a building block for the synthesis of new materials with unique properties, such as shape-memory polymers and self-healing materials.
Conclusion:
In conclusion, 2-Isocyanato-1,3,2-dioxaphospholane is a promising compound that has gained attention in various fields of science due to its unique properties and potential applications. Its synthesis method is simple and efficient, and it can be used as a crosslinking agent for various types of polymers. 2-Isocyanato-1,3,2-dioxaphospholane has several advantages and limitations for lab experiments, and its future directions include the synthesis of new derivatives and the investigation of its mechanism of action.
Synthesemethoden
2-Isocyanato-1,3,2-dioxaphospholane can be synthesized through a simple and efficient method that involves the reaction of phosphorus oxychloride with ethylene oxide and then with methyl isocyanate. The resulting product is purified by distillation and recrystallization to obtain a high yield of pure 2-Isocyanato-1,3,2-dioxaphospholane. This method has been optimized to produce 2-Isocyanato-1,3,2-dioxaphospholane on a large scale for industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-1,3,2-dioxaphospholane has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a crosslinking agent in polymer chemistry. 2-Isocyanato-1,3,2-dioxaphospholane can react with various functional groups such as hydroxyl, carboxylic acid, and amine groups to form stable and durable polymer networks. This property makes 2-Isocyanato-1,3,2-dioxaphospholane an ideal candidate for the development of high-performance materials such as adhesives, coatings, and composites.
Eigenschaften
CAS-Nummer |
17419-12-4 |
|---|---|
Produktname |
2-Isocyanato-1,3,2-dioxaphospholane |
Molekularformel |
C3H4NO3P |
Molekulargewicht |
133.04 g/mol |
IUPAC-Name |
2-isocyanato-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H4NO3P/c5-3-4-8-6-1-2-7-8/h1-2H2 |
InChI-Schlüssel |
TZGJFPLIKGCMJB-UHFFFAOYSA-N |
SMILES |
C1COP(O1)N=C=O |
Kanonische SMILES |
C1COP(O1)N=C=O |
Synonyme |
2-ISOCYANATO-[1,3,2]-DIOXAPHOSPHOLANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



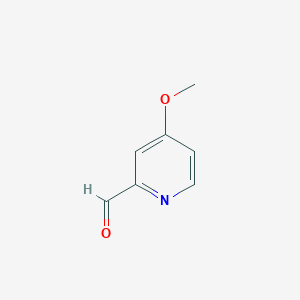
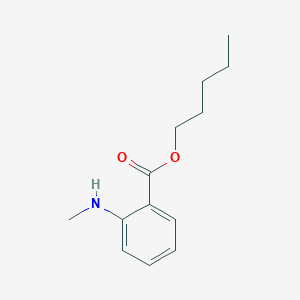
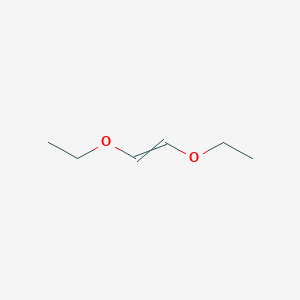
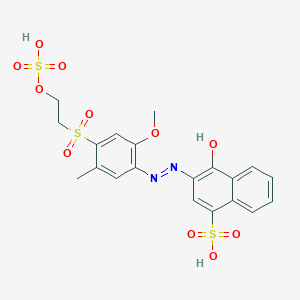
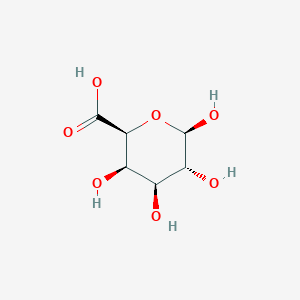
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
